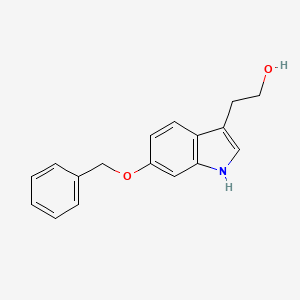

2-(6-Benzyloxy-1H-indol-3-yl)-ethanol

Description

Historical and Structural Context of Indole-Ethanol Derivatives

The history of indole (B1671886) chemistry is rich, dating back to the study of the dye indigo (B80030) in the 19th century. The elucidation of the indole structure by Adolf von Baeyer in 1869 paved the way for the discovery and synthesis of countless derivatives. wikipedia.org Among these, indole-ethanol scaffolds, characterized by an ethanol (B145695) group attached to the indole ring, are of significant interest. The most fundamental member of this family is 2-(1H-indol-3-yl)ethanol, commonly known as tryptophol (B1683683). nih.gov

Tryptophol is a naturally occurring compound found in various plants and is also produced by the fungus Candida albicans. nih.govresearchgate.net Structurally, the indole-ethanol scaffold consists of a bicyclic structure—a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring—with a 2-hydroxyethyl group typically at the C3 position. This structural motif is shared by 2-(6-Benzyloxy-1H-indol-3-yl)-ethanol. The presence of the hydroxyl group provides a reactive handle for further chemical modifications, such as esterification or etherification, while the indole ring itself offers multiple sites for substitution, allowing for the generation of a diverse library of molecules. The synthesis of related compounds, such as 2-(2,3-dihydro-1H-indol-3-yl)ethanol, has been achieved through the catalytic hydrogenation of tryptophol, highlighting the utility of the ethanol side chain in synthetic strategies. mdpi.com

The Pervasive Role of the Indole Nucleus in Bioactive Small Molecules

The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a vast number of biologically active compounds. nih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to bind to a wide range of biological targets, including receptors and enzymes. nih.gov

This structural motif is at the core of many essential natural products and synthetic drugs. For instance, the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) all contain the indole ring system. Its importance extends to a variety of therapeutic areas, with indole derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer activities. orgsyn.org Notable examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-cancer alkaloids Vinblastine and Vincristine, and various synthetic cannabinoids like JWH-018. wikipedia.org The development of novel indole derivatives remains a vibrant area of research, with continuous efforts to create new therapeutic agents targeting enzymes and receptors involved in various diseases. wikipedia.orgnih.gov

Significance of Benzyloxy-Substituted Indoles in Academic Research

The introduction of a benzyloxy group onto the indole ring, as seen in this compound, is a common and strategic maneuver in organic synthesis and medicinal chemistry. The benzyloxy group serves several key functions. Primarily, it is often employed as a robust protecting group for a hydroxyl functionality on the indole ring during multi-step syntheses. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation. A classic synthetic route involves the reaction of a nitrophenol with benzyl (B1604629) chloride to install the benzyloxy group, followed by further reactions to construct the indole ring. uni.lu

Beyond its role as a protecting group, the benzyloxy substituent can also directly influence the biological activity of a molecule. The bulky and lipophilic nature of the benzyl group can enhance binding to hydrophobic pockets in target proteins. Research into benzyloxy-substituted chalcones has shown that this moiety can enhance inhibitory activity against enzymes like monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. Similarly, 6-benzyloxyindole (B15660) is used as a reactant in the preparation of inhibitors for targets such as protein kinase C (PKC) and hepatitis C virus (HCV). biosynth.com The existence of related compounds like 2-(6-(benzyloxy)-1H-indol-3-yl)acetic acid further underscores the utility of the 6-benzyloxyindole scaffold in creating molecules with potential therapeutic applications. Therefore, this compound serves as a key intermediate, providing a synthetically versatile platform for the development of novel, biologically active agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYSDXFKQSKLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479373 | |

| Record name | 2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682802-83-1 | |

| Record name | 6-(Phenylmethoxy)-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 6 Benzyloxy 1h Indol 3 Yl Ethanol and Analogues

Comprehensive Retrosynthetic Analysis of 2-(6-Benzyloxy-1H-indol-3-yl)-ethanol

A retrosynthetic analysis of this compound reveals several plausible disconnection points, highlighting the main synthetic challenges: the formation of the indole (B1671886) ring and the introduction of the C3 side chain.

Disconnection 1: C3-Side Chain

The primary disconnection involves the C3-(CH₂CH₂OH) bond. The 2-hydroxyethyl group can be traced back to a more stable and readily introduced precursor, such as a 3-(2-oxoacetyl)indole or a 3-(carboxymethyl)indole derivative. This suggests a synthetic route proceeding via a C3-acylation or alkylation of a pre-formed 6-benzyloxyindole (B15660) core.

Pathway A (via Reduction): The target alcohol can be obtained by the reduction of a corresponding carboxylic acid or ester, such as 2-(6-benzyloxy-1H-indol-3-yl)acetic acid uni.lu or its ethyl ester. This acid or ester can, in turn, be synthesized from 6-benzyloxyindole through various methods, including the Japp-Klingemann reaction or by alkylation with a haloacetate.

Pathway B (via Acylation/Reduction): A Friedel-Crafts-type acylation of 6-benzyloxyindole with an appropriate acylating agent (e.g., chloroacetyl chloride or oxalyl chloride) would yield a C3-acylated intermediate. Subsequent reduction of the carbonyl group(s) would furnish the desired 2-hydroxyethyl side chain.

Disconnection 2: Indole Ring Formation

The indole nucleus itself can be disconnected through several established ring-forming strategies. The choice of strategy depends on the availability of starting materials.

Pathway C (Fischer Indole Synthesis): The most classical approach involves disconnecting the N1-C2 and C3a-C7a bonds. This leads back to 4-(benzyloxy)phenylhydrazine and a suitable four-carbon aldehyde equivalent, such as 4-hydroxybutanal or its protected form.

Pathway D (Transition-Metal Catalysis): Modern methods allow for disconnection across different bonds. For instance, a Larock annulation would disconnect to an internal alkyne and a 2-iodo-4-benzyloxyaniline. Other catalytic methods might involve starting from suitably substituted anilines and alkynes or other precursors. tandfonline.com

This analysis provides a strategic roadmap, suggesting that the synthesis would likely involve the initial preparation of the 6-benzyloxyindole core followed by its regioselective functionalization at the C3 position.

Key Synthetic Methodologies for Indole Ring Formation

The construction of the 6-benzyloxyindole skeleton is the cornerstone of the synthesis. Several powerful methodologies are available for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring construction. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.comthermofisher.com

For the synthesis of 6-benzyloxyindole, the required starting materials would be 4-(benzyloxy)phenylhydrazine and an acetaldehyde (B116499) equivalent. However, to introduce the C3-side chain precursor directly, a more complex carbonyl partner would be used. For instance, reacting 4-(benzyloxy)phenylhydrazine with ethyl levulinate would lead to an intermediate that, upon cyclization, yields an indole-3-acetic acid ester derivative.

Key Features of the Fischer Indole Synthesis:

Catalysts: Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are commonly employed. wikipedia.org

One-Pot Procedure: The reaction is often performed as a one-pot synthesis without isolating the intermediate hydrazone, which can be advantageous if the hydrazone is unstable. byjus.com

Modern Variants: The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

A tandem hydroformylation/Fischer indole synthesis approach has also been described, allowing for the convergent assembly of tryptamines and homotryptamines from amino olefins and aryl hydrazines. nih.gov This strategy could be adapted for the synthesis of the target molecule.

In recent decades, transition-metal catalysis has emerged as a powerful and versatile tool for constructing the indole nucleus, often offering milder conditions and broader functional group tolerance compared to classical methods. researchgate.net These reactions typically involve the formation of C-C and C-N bonds through various catalytic cycles.

Prominent examples of transition-metal-catalyzed indole syntheses include:

| Reaction Name | Catalyst | Starting Materials | Description |

| Larock Heteroannulation | Palladium (e.g., Pd(OAc)₂) | 2-Iodoanilines and disubstituted alkynes | A powerful method for synthesizing 2,3-disubstituted indoles through carbopalladation. tandfonline.com |

| Heck-Type Cyclization | Palladium | ortho-alkenylanilines or ortho-alkynyl anilines | Intramolecular cyclization to form the indole ring. |

| Buchwald-Hartwig Amination | Palladium | ortho-halo- or ortho-triflyloxystyrenes | Intramolecular C-N bond formation to close the pyrrole (B145914) ring. |

| C-H Activation/Annulation | Rhodium, Cobalt, Ruthenium | Substituted anilines and alkynes | Direct formation of the indole ring via C-H bond activation, offering high atom economy. mdpi.comnih.gov |

| Gold-Catalyzed Cyclization | Gold | o-alkynyl nitroarenes or o-alkynylarylazides | Gold catalysts effectively promote the cyclization of these substrates to form the indole core. researchgate.net |

These methods provide multiple pathways to the 6-benzyloxyindole scaffold from various readily available precursors. For example, a Larock annulation could be envisioned between 2-iodo-4-benzyloxyaniline and a suitable alkyne.

Besides the Fischer synthesis and metal-catalyzed methods, other classical named reactions offer alternative routes to the indole core, although they might be less commonly applied for this specific substitution pattern.

Reissert Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. A benzyloxy-substituted o-nitrotoluene would be the required starting material.

Madelung Synthesis: This method uses high temperatures for the intramolecular cyclization of an N-acylated o-toluidine. It is generally limited by the harsh conditions required.

Nenitzescu Synthesis: This reaction builds the indole core from a benzoquinone and an enamine. It is particularly useful for synthesizing 5-hydroxyindoles, but modifications could potentially be adapted for other substitution patterns.

Regioselective Functionalization and Side Chain Elaboration at the C3-Position

Once the 6-benzyloxyindole core is obtained sigmaaldrich.com, the next crucial step is the introduction of the 2-hydroxyethyl side chain at the C3 position. The indole ring is inherently electron-rich, and the C3 position is the most nucleophilic and thus most susceptible to electrophilic substitution. chemrxiv.org

Direct alkylation of indoles at the C3 position with 2-haloethanols can be challenging due to potential N-alkylation and over-alkylation. Therefore, a two-step acylation-reduction sequence is generally a more reliable and higher-yielding approach.

Step 1: C3-Acylation

The Friedel-Crafts acylation of 6-benzyloxyindole is a standard method to introduce a carbonyl group at the C3 position.

Method A: Using Oxalyl Chloride: Reaction of 6-benzyloxyindole with oxalyl chloride yields a highly reactive indol-3-ylglyoxylyl chloride intermediate. This can be subsequently treated with an alcohol to form an ester or hydrolyzed to the corresponding acid.

Method B: Using Chloroacetyl Chloride: Acylation with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) installs a 3-chloroacetyl group. This intermediate can then be subjected to nucleophilic substitution or reduction.

Method C: Using Acetic Anhydride (B1165640): The Vilsmeier-Haack reaction (using POCl₃/DMF) or reaction with acetic anhydride can also be used to introduce an acetyl group, though this would require further chain extension to achieve the desired two-carbon side chain.

A related compound, 2-(6-(benzyloxy)-1H-indol-3-yl)acetic acid , has been documented, suggesting that routes to this intermediate are well-established. uni.lu

Step 2: Reduction

The carbonyl and/or ester functionalities of the C3-acylated intermediate are then reduced to the primary alcohol.

| Intermediate | Reducing Agent | Product |

| Indole-3-glyoxylic ester | Lithium aluminum hydride (LiAlH₄) or other strong hydride reagents | 2-(Indol-3-yl)-ethanol |

| Indole-3-acetic acid/ester | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-(Indol-3-yl)-ethanol |

| Indole-3-glyoxylic acid | Borane (BH₃) or catalytic hydrogenation | 2-(Indol-3-yl)-ethanol |

The choice of reducing agent is critical to ensure the selective reduction of the side-chain carbonyls without affecting the benzyloxy protecting group or the indole ring itself. Strong hydrides like LiAlH₄ are highly effective for reducing both esters and carboxylic acids to alcohols.

An alternative modern approach involves a metal-free, hydrogen autotransfer-type reaction where an alcohol can be used to directly alkylate the indole C3-position. chemrxiv.orgrsc.org In this strategy, the alkylating alcohol is transiently oxidized to an aldehyde, which then condenses with the indole, followed by an in-situ reduction.

Approaches for Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound, where a stereocenter is introduced at the carbon bearing the hydroxyl group, is a critical objective for developing enantiomerically pure compounds with potentially distinct biological activities. Several methodologies can be employed to achieve this, primarily focusing on asymmetric reduction of a corresponding ketone precursor or the use of chiral auxiliaries.

One prominent strategy involves the asymmetric hydrogenation of a suitable prochiral ketone, such as 2-bromo-1-(6-benzyloxy-1H-indol-3-yl)ethan-1-one. This can be achieved using various chiral catalysts. For instance, rhodium complexes with chiral phosphine (B1218219) ligands, like those from the Josiphos family, have proven effective in the asymmetric hydrogenation of related ketones, yielding chiral alcohols with high enantioselectivity. jst.go.jp Similarly, iridium-catalyzed asymmetric hydrogenation represents a powerful tool for obtaining chiral indolines, which could be adapted for the synthesis of chiral 2-hydroxyethyl indole derivatives. harvard.edu A dynamic kinetic resolution process, often acid-promoted, can also be employed for the asymmetric hydrogenation of racemic α-substituted indole-2-acetates, providing access to chiral indolines with excellent diastereo- and enantioselectivities. harvard.edu

Another well-established approach is the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral β-arylethylamines, which are structurally analogous to the target compounds, chiral auxiliaries derived from amino acids, terpenes, or carbohydrates have been successfully utilized. uni.luoaepublish.com For example, a chiral auxiliary can be attached to an indole-3-acetic acid derivative, followed by reduction of the carbonyl group, where the auxiliary directs the facial approach of the reducing agent. Subsequent removal of the auxiliary reveals the chiral alcohol.

Furthermore, organocatalysis offers a metal-free alternative for the asymmetric functionalization of indoles. silicycle.com Chiral Brønsted acids have been used to catalyze the enantioselective reduction of 3H-indoles to produce optically active indolines. jst.go.jpacs.org This methodology could potentially be adapted for the stereoselective reduction of an appropriate precursor to the desired chiral alcohol.

Strategies for Benzyloxy Group Introduction and Selective Deprotection

Alkylation and Etherification Methods at the Phenolic Hydroxyl

The introduction of the benzyl (B1604629) group at the 6-hydroxyl of the indole core is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of a 6-hydroxyindole (B149900) derivative with a suitable base, followed by reaction with benzyl halide (e.g., benzyl bromide or benzyl chloride). Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The choice of base and reaction conditions is crucial to avoid competing N-alkylation of the indole nitrogen.

Recent advancements have also explored iodine-catalyzed C-3 benzylation of indoles using benzylic alcohols, offering a metal- and base-free alternative. nih.gov While this method targets the C3 position, it highlights the ongoing development of milder benzylation techniques that could potentially be adapted for O-benzylation.

Selective deprotection of the benzyl ether is a key step in many synthetic routes. Catalytic hydrogenation is a common and efficient method for cleaving benzyl ethers. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. silicycle.com This method is generally clean and provides the deprotected phenol (B47542) in high yield. However, the presence of other reducible functional groups in the molecule may require careful optimization of the reaction conditions to achieve selectivity. For instance, selective debenzylation in the presence of an aromatic chlorine has been achieved by careful selection of the palladium catalyst and reaction conditions. jst.go.jp

Alternatively, visible-light-mediated oxidative debenzylation has emerged as a mild and selective method, tolerant of various functional groups. acs.org This photoredox catalysis approach can overcome the limitations of harsher deprotection methods. Another method involves the use of aluminum chloride in benzene (B151609) or anisole, which has been shown to effectively debenzylate N-benzylindoles and could be applied to O-benzyl ethers. jst.go.jp

Protecting Group Chemistry for the Indole Nitrogen (N1) and Hydroxyl Group

To achieve regioselectivity in various synthetic transformations, it is often necessary to protect the indole nitrogen (N1) and the hydroxyl group of the 2-hydroxyethyl side chain.

Indole Nitrogen (N1) Protection:

The indole nitrogen is nucleophilic and can interfere with reactions targeting other parts of the molecule. A variety of protecting groups are available for the indole N1, with the choice depending on the stability required for subsequent reaction steps and the conditions for deprotection.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Phenylsulfonyl (SO₂Ph) | Phenylsulfonyl chloride | Strong base (e.g., NaOH), or reducing agents |

| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (Pd/C, H₂), AlCl₃ |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, base | Fluoride (B91410) source (e.g., TBAF), or acid |

The Boc group is widely used due to its ease of introduction and removal under acidic conditions. nih.gov Sulfonyl groups, such as phenylsulfonyl, are also common and are generally more robust, requiring stronger conditions for removal. nih.gov The benzyl group can be introduced via N-alkylation and removed by hydrogenolysis. jst.go.jp

Hydroxyl Group Protection:

The primary alcohol of the 2-hydroxyethyl side chain can be protected to prevent its reaction during transformations on the indole ring. Common protecting groups for primary alcohols include silyl (B83357) ethers and acetals.

Silyl ethers, such as TBDMS, are particularly useful due to their stability to a wide range of reaction conditions and their selective removal with fluoride reagents. masterorganicchemistry.comuchicago.edu THP ethers are another common choice, readily introduced and cleaved under mild acidic conditions. masterorganicchemistry.com The selection of the hydroxyl protecting group must be orthogonal to the protecting group on the indole nitrogen, meaning that one can be removed selectively without affecting the other. uchicago.edu

Chemical Reactivity and Derivatization Pathways

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary points of reactivity are the 2-hydroxyethyl side chain and the indole nitrogen.

Functional Group Interconversions of the 2-Hydroxyethyl Moiety

The 2-hydroxyethyl side chain is a versatile handle for introducing various functional groups. The primary alcohol can be oxidized to the corresponding aldehyde, 2-(6-benzyloxy-1H-indol-3-yl)acetaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a key intermediate for further transformations, including reductive amination to introduce an amino group.

Further oxidation of the aldehyde or direct oxidation of the alcohol can yield the corresponding carboxylic acid, 2-(6-benzyloxy-1H-indol-3-yl)acetic acid. uni.lu This transformation can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent, although careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the indole ring.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. This allows for the introduction of a wide range of functionalities, including azides (which can be subsequently reduced to amines), halides, and thiols.

A particularly powerful method for converting the alcohol to other functional groups is the Mitsunobu reaction. wikipedia.orguwindsor.ca This reaction allows for the stereospecific inversion of the alcohol's configuration while introducing a nucleophile. For instance, reacting this compound with a nitrogen nucleophile like phthalimide (B116566) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), followed by deprotection, provides a route to the corresponding tryptamine (B22526) analogue. uwindsor.ca

Reactions Involving the Indole Nitrogen (N1)

The indole nitrogen, after deprotection if necessary, is a key site for derivatization. N-alkylation is a common transformation, typically achieved by treating the indole with a base such as sodium hydride followed by an alkyl halide. This allows for the introduction of various alkyl or substituted alkyl groups at the N1 position.

Beyond simple alkylation, the indole nitrogen can participate in a variety of other reactions. For example, it can be acylated with acyl chlorides or anhydrides to form N-acylindoles. It can also undergo reactions such as the Mannich reaction or be involved in transition-metal-catalyzed cross-coupling reactions to form N-aryl or N-vinyl derivatives. The reactivity of the N1 position is highly dependent on the electronic nature of the indole ring and the presence of other substituents.

Transformations and Stability of the Benzyloxy Substituent

The benzyloxy group at the C6 position of the indole ring in this compound serves as a crucial protecting group for the phenol functionality. Its stability and selective removal are key considerations in the synthesis of 6-hydroxytryptophol and its derivatives. The cleavage of this ether linkage, or debenzylation, is a common transformation, typically achieved through hydrogenolysis or by using strong acid catalysts.

Catalytic Hydrogenolysis: This is the most frequently employed method for the debenzylation of benzyloxyindoles. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Catalytic Transfer Hydrogenation (CTH): A safer and often more selective alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Various hydrogen donors can be employed, such as ammonium (B1175870) formate, formic acid, or isopropanol. researchgate.net For instance, 2-propanol has been demonstrated as an effective hydrogen donor for the smooth cleavage of benzyl ethers in the presence of Pd/C. researchgate.net While less reactive than formic acid, 2-propanol can offer greater selectivity in some cases. researchgate.net

The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of the debenzylation. Alcoholic solvents are commonly used, and the reaction is often performed at room or slightly elevated temperatures.

Acid-Catalyzed Deprotection: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also be used to cleave benzyl ethers. This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other functional groups that are sensitive to reduction. The reaction is typically carried out at low temperatures to avoid side reactions.

The stability of the benzyloxy group is generally high under neutral and basic conditions, making it a robust protecting group during various synthetic steps. However, it is susceptible to cleavage under the strong acidic conditions often used in reactions like the Fischer indole synthesis, which may necessitate its introduction at a later stage of the synthesis. orgsyn.org The presence of the benzyloxy group at the 5-position of an indole ring has been shown to be critical for selective inhibition of monoamine oxidase-B (MAO-B), highlighting the influence of this substituent on the biological activity of indole derivatives.

Below is a table summarizing typical conditions for the debenzylation of benzyloxy-substituted indoles and related compounds, which can be considered analogous for the deprotection of this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ (1 atm) | Ethanol (B145695) | Room Temp | 24-48 | >90 (typical) | |

| 10% Pd/C | Ammonium Formate | Methanol (B129727) | Reflux | 1-4 | High (typical) | |

| 10% Pd/C | 2-Propanol | Reflux | 2-6 | Quantitative | researchgate.net | |

| BCl₃ | - | Dichloromethane | -78 to 0 | 1-2 | High (typical) |

Development of Sustainable Synthesis Approaches and Process Optimization

The development of sustainable and optimized synthetic routes to this compound and its analogues is of significant interest. A key strategy involves the application of green chemistry principles to established synthetic methods like the Fischer indole synthesis.

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. researchgate.netorgsyn.org It involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. orgsyn.org For the synthesis of this compound, this would typically involve the reaction of p-benzyloxyphenylhydrazine with a suitable four-carbon synthon, such as 4-hydroxybutanal or its synthetic equivalent, 2,3-dihydrofuran.

Process Intensification: To improve the sustainability and efficiency of the Fischer indole synthesis, various process intensification techniques have been explored. These include the use of continuous flow reactors and microwave-assisted synthesis.

Continuous Flow Synthesis: This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. Studies on the synthesis of tryptophol (B1683683) and its derivatives have demonstrated the successful implementation of continuous flow systems. researchgate.netnih.gov For instance, the Fischer indole synthesis of 7-ethyltryptophol has been carried out in a continuous flow reactor using methanol as a solvent. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. researchgate.netresearchgate.net The Fischer indole synthesis of tryptophol has been successfully performed using a continuous flow microwave-assisted approach, resulting in a high yield in a very short residence time. nih.gov

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. For example, the use of water or ethanol in the Fischer indole synthesis can reduce the environmental footprint of the process. researchgate.net

Catalyst Selection: Employing heterogeneous catalysts that can be easily recovered and reused can improve the sustainability of the synthesis. For example, solid acid catalysts have been explored for the Fischer indole synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

The table below outlines various approaches for the synthesis of tryptophols, which are applicable to the synthesis of this compound, with a focus on process optimization and sustainability.

| Synthetic Method | Key Features | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Fischer Indole Synthesis (Batch) | Traditional method | Acetic Acid | Mineral Acid | Heating | Moderate to High | orgsyn.org |

| Fischer Indole Synthesis (Continuous Flow) | Process intensification, improved safety | Methanol | - | 180°C, 30 s residence time | 78 | researchgate.net |

| Fischer Indole Synthesis (Microwave-Assisted Continuous Flow) | Rapid heating, short reaction times | Aqueous Glycerol | - | 900W, 300s residence time | 95 | nih.gov |

By integrating these sustainable approaches and process optimization techniques, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Positional Isomerism and Substituent Effects of the Benzyloxy Group on Biological Activity

The position of the benzyloxy group on the indole (B1671886) ring is a critical factor in determining the biological activity of this class of compounds. While direct studies on the 6-benzyloxy isomer are limited, research on related structures, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which are potent S1P1 functional antagonists, offers valuable insights. nih.gov In this series, the 7-benzyloxy group plays a crucial role in binding, and modifications to the benzyl (B1604629) portion of this group significantly impact potency. nih.gov

For instance, substituting the benzene (B151609) ring of the benzyloxy group with various functionalities leads to a wide range of activities. The introduction of electron-withdrawing groups or lipophilic moieties can modulate the compound's affinity for its target. A study on a series of these compounds, where the benzyloxy group was modified, demonstrated that these changes directly influence the half-maximal effective concentration (EC50), maximum efficacy (Emax), and lipophilic efficiency (LiPE). nih.gov

The following table, adapted from studies on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives, illustrates the impact of substituents on the benzyloxy moiety on S1P1 receptor agonism. nih.gov This data suggests that similar modifications to the 6-benzyloxy group in 2-(6-Benzyloxy-1H-indol-3-yl)-ethanol could have a comparable effect on its biological targets.

| Compound | R1 | R2 | EC50 (nM) | Emax (%) | cLogP | LiPE |

| 12 | CF3 | cyclopentyl | 0.095 | 108 | 7.13 | 2.9 |

| 13 | CN | cyclopentyl | 0.49 | 92 | 5.82 | 3.5 |

| 14 | CF3 | Cl | 150 | 116 | 5.59 | 1.2 |

| 15 | CF3 | CN | 83 | 104 | 4.51 | 2.6 |

| 16 | CN | OCH3 | 38 | 122 | 3.87 | 3.6 |

| 17 | CF3 | OCH2F | 6.7 | 119 | 5.41 | 2.8 |

| 18 | CF3 | Oi-Pr | 0.15 | 112 | 6.07 | 3.8 |

| 19 | CN | Oi-Pr | 0.15 | 105 | 4.70 | 5.1 |

| 20 | CF3 | OCH2-cyclopropyl | 1.1 | 100 | 6.21 | 2.8 |

This table is interactive. You can sort and filter the data to explore the relationships between different substituents and the resulting biological and physicochemical properties.

Influence of Modifications to the 2-Hydroxyethyl Side Chain on Potency and Selectivity

The 2-hydroxyethyl side chain at the C3 position of the indole is a common feature in many biologically active indoles, including neurotransmitters like serotonin. Modifications to this chain can have profound effects on a compound's potency and selectivity. Altering the length of the alkyl chain, changing the terminal functional group from a hydroxyl to other groups such as an amide or a carboxylic acid, or introducing stereocenters can all influence how the molecule interacts with its biological target.

For example, in the related class of 2-aryl-2-(3-indolyl)acetohydroxamates, the side chain is modified to a hydroxamic acid, which has been shown to be active against drug-resistant cancer cells. nih.gov Similarly, converting the side chain into a glyoxylamide can lead to inhibitors of secretory phospholipase A2 (sPLA2). epo.org These examples underscore the principle that the 2-hydroxyethyl group is a key site for modification to alter the pharmacological profile of indole-based compounds.

Conformational Analysis and Ligand Efficiency Considerations

The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The molecule possesses rotational freedom around the bonds connecting the benzyloxy group to the indole and the ethyl side chain to the indole. Studies on related indol-3-yl-glyoxalylamides have shown that restricted rotation can lead to distinct syn- and anti-periplanar rotamers, with the preferred conformation often stabilized by intramolecular hydrogen bonds. researchgate.net It is plausible that similar conformational preferences exist for this compound, influencing its binding to target proteins.

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a molecule on a per-atom basis. It is a valuable tool in drug discovery for optimizing lead compounds. For the related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives, lipophilic ligand efficiency (LiPE) was used to guide the optimization process, highlighting the importance of balancing potency with physicochemical properties. nih.gov The LiPE values in the provided table show how different substituents affect this balance. nih.gov A high LiPE is generally desirable, as it indicates a more efficient binding interaction relative to the compound's lipophilicity. nih.gov

Advanced Investigations into Biological Activities and Molecular Mechanisms Preclinical and in Vitro Studies

Enzyme Modulatory Activities

The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, is present in a vast array of biologically active compounds. Researchers have been drawn to 2-(6-Benzyloxy-1H-indol-3-yl)-ethanol to understand how its specific structural features contribute to its enzymatic interactions. The following sections detail the current understanding of its effects on various enzymes.

Tyrosinase Inhibition Mechanisms and Specificity

Currently, there is no publicly available scientific literature that specifically details the tyrosinase inhibition mechanisms and specificity of this compound. While various indole derivatives have been investigated as tyrosinase inhibitors, research has not yet focused on this particular molecule.

Glycogen Synthase Kinase 3β (GSK-3β) Modulation and Downstream Effects

Scientific investigation into the direct modulation of Glycogen Synthase Kinase 3β (GSK-3β) by this compound and its subsequent downstream effects has not been reported in the available scientific literature. The interaction between this specific compound and GSK-3β remains an unexamined area of research.

Xanthine Oxidase (XO) Inhibitory Profiles and Binding Modes

There is a lack of published research on the xanthine oxidase (XO) inhibitory profiles and binding modes of this compound. Consequently, no data is available to characterize its potential as a xanthine oxidase inhibitor.

Transglutaminase 2 (TG2) Selectivity and Potency Determinants

The selectivity and potency determinants of this compound as an inhibitor of Transglutaminase 2 (TG2) are not documented in the current body of scientific literature. This specific area of its bioactivity is yet to be explored.

Elucidation of Other Identified Enzyme Targets and Their Mechanistic Basis

Beyond the enzymes specified above, there is no readily available scientific information identifying other enzyme targets for this compound or elucidating the mechanistic basis of such interactions.

Cellular Biology Investigations

In the absence of specific data on the enzyme modulatory activities of this compound, there are consequently no published cellular biology investigations stemming from these specific enzymatic interactions.

Inhibition of Cancer Cell Proliferation and Viability in In Vitro Models

The indole nucleus is a prominent scaffold in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities, including potent anticancer properties. mdpi.com Molecules containing an indole ring have been extensively studied for their ability to combat cancer cell proliferation. mdpi.com While direct studies on this compound are not extensively detailed in the available literature, the biological activity of this class of compounds can be inferred from related indole derivatives.

Various synthetic compounds featuring the indole ring have demonstrated significant cytotoxic and anti-proliferative activities across a broad spectrum of cancer cell lines. mdpi.com For instance, certain indole derivatives have shown potent activity against human cancer cell lines, including those of the lung, liver, cervix, and breast. nih.gov The anti-proliferative effects are often dose-dependent, leading to a reduction in cancer cell viability. The presence of substituents on the indole ring, such as the benzyloxy group at the 6-position and the ethanol (B145695) group at the 3-position, is crucial in modulating this biological activity. Derivatives with functional groups at the 1H-indol-3-yl position, in particular, have been noted for their excellent inhibitory activities. nih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Indole-acrylamide Derivatives | HeLa (Cervical Cancer) | Inhibited proliferation and induced apoptosis. | mdpi.com |

| Bis-indole Derivatives | A549 (Lung Cancer) | Displayed anti-proliferative activity with an IC₅₀ value of 2 μM. | mdpi.com |

| Aroylindoles | Glioblastoma, Breast, Gastric Cancer | Showed potent antiproliferative activities. | mdpi.com |

| Indole-3-yl Derivatives | SMMC-7721 (Hepatoma) | Exhibited excellent inhibitory activities and arrested the cell cycle. | nih.gov |

Mechanistic Studies of Apoptosis Induction and Cell Cycle Arrest in Cellular Systems

A primary mechanism through which indole-based compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle in cancer cells.

Apoptosis Induction: Studies on various indole derivatives have shown they can trigger apoptosis through mitochondrial-mediated (intrinsic) and receptor-mediated (extrinsic) pathways. For example, treatment of cancer cells with certain indole-acrylamide compounds leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com The induction of apoptosis is a critical indicator of a compound's potential as a chemotherapeutic agent, as it eliminates malignant cells.

Cell Cycle Arrest: Furthermore, many anticancer agents, including those with an indole core, can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Research on related compounds demonstrates that they can cause cell cycle arrest, frequently at the G2/M phase. mdpi.comnih.gov This arrest prevents the cell from entering mitosis, ultimately leading to cell death. The mechanism often involves the modulation of cell cycle regulatory proteins. For instance, some compounds have been shown to increase the expression of proteins like p21 and decrease CDK4, leading to cell cycle arrest. nih.gov

| Compound/Derivative Class | Cell Line | Mechanism | Key Molecular Events | Reference |

|---|---|---|---|---|

| Indole-acrylamide | HeLa, HL-60 | Apoptosis Induction | Activation of caspase-3. | mdpi.com |

| 3-phenyl-1H-indole-2-carbohydrazide | Various | Cell Cycle Arrest | Arrest at G2/M phase. | nih.gov |

| 2-amino-pyrrole-carboxamides (structurally related) | Multiple Cancer Lines | Apoptosis Induction | Increased cleaved PARP and caspase-3. | mdpi.com |

Impact on Tubulin Polymerization Dynamics

A significant number of indole-containing compounds function as microtubule-targeting agents, interfering with tubulin polymerization dynamics, which is a validated strategy in cancer therapy. mdpi.commdpi.com Microtubules are essential for maintaining cell structure, and more critically, for forming the mitotic spindle during cell division. nih.gov Inhibition of their proper function leads to mitotic arrest and subsequent apoptotic cell death. mdpi.com

Compounds with an indol-3-yl functional group have demonstrated excellent inhibitory activities related to tubulin. nih.gov These agents can disrupt microtubule function either by inhibiting their polymerization (assembly) or by preventing their depolymerization (disassembly). The anti-proliferative effect of many such compounds is a direct result of their ability to interfere with tubulin dynamics, leading to the accumulation of tumor cells in the M-phase of the cell cycle. mdpi.com For example, certain indole derivatives have shown tubulin polymerization inhibition with IC₅₀ values in the low micromolar range. mdpi.comnih.gov

Target Engagement and Efficacy Studies in Relevant Animal Models (e.g., xenograft models)

Following promising in vitro results, the next crucial step in preclinical development is to evaluate the efficacy of a compound in vivo using animal models, such as human tumor xenografts in immunodeficient mice. These studies are essential to determine if the in vitro anticancer activity translates to a therapeutic effect in a living organism. While the potential for this compound is suggested by the activity of related indole structures, specific data from xenograft models for this particular compound are not available in the reviewed literature. Such studies would be necessary to confirm its target engagement and antitumor efficacy in a physiological context.

Anti-inflammatory and Antioxidant Mechanisms

Inhibition of Pro-inflammatory Mediators (e.g., cytokines, nitric oxide)

The indole scaffold is recognized as an important pharmacophore for anti-inflammatory activity. mdpi.com Derivatives of indole have been investigated for their ability to modulate inflammatory pathways. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators.

Nitric Oxide (NO): In inflammatory conditions, the inducible nitric oxide synthase (iNOS) enzyme produces large amounts of nitric oxide (NO), which acts as a pro-inflammatory mediator. mdpi.comexcli.de Studies on N-acylhydrazone derivatives containing an indol-3-yl group have shown that these compounds can significantly reduce leukocyte migration in inflammatory models. mdpi.comnih.gov This effect is linked to the nitric oxide pathway, indicating that these compounds may inhibit iNOS or interact with soluble guanylate cyclase (sGC). mdpi.comnih.gov

Pro-inflammatory Cytokines: Overproduction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) drives the inflammatory response. excli.de Indole derivatives have demonstrated the ability to effectively and significantly decrease the levels of these pro-inflammatory cytokines, showcasing their potential as immunomodulatory agents. mdpi.comnih.gov

| Mediator | Effect | Model System | Reference |

|---|---|---|---|

| Leukocyte Migration | Reduced by 52-59% | Carrageenan-induced peritonitis | nih.gov |

| Nitric Oxide (NO) Pathway | Involvement of iNOS and sGC indicated | In vivo models | nih.gov |

| IL-6, TNF-α, IL-17, IFN-γ | Levels significantly decreased | Peritoneal exudate of mice | mdpi.comnih.gov |

Reactive Oxygen Species (ROS) Scavenging and Redox Modulation

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause oxidative damage to cells when produced in excess. nih.govnih.govscienceopen.com This oxidative stress is implicated in both cancer and inflammation. nih.govuky.edu Antioxidant compounds can neutralize these harmful species through ROS scavenging.

While direct experimental data on the ROS scavenging capabilities of this compound are limited, many phenolic and heterocyclic compounds possess antioxidant properties. Cells have developed enzymatic and non-enzymatic antioxidant mechanisms to cope with oxidative damage. nih.govscienceopen.com Biomaterials and synthetic compounds with potent ROS scavenging abilities are considered promising therapeutic agents for inhibiting inflammation. nih.gov The indole nucleus, particularly when substituted with groups that can donate electrons, has the potential to participate in redox modulation, thereby protecting cells from oxidative damage. This activity is often linked to the ability to terminate oxidative chain reactions and support the cell's natural antioxidant defenses. nih.gov

Antimicrobial and Antiviral Activity (Mechanistic Insights from In Vitro Studies)

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the antimicrobial or antiviral activities of this compound were identified. Consequently, there is no data to report on its potential efficacy against microbial or viral pathogens, nor are there any mechanistic insights into its mode of action in these contexts. The subsequent sections on detailed research findings and data tables remain unpopulated due to the absence of relevant research on this specific compound.

Detailed Research Findings

No research findings on the antimicrobial or antiviral activity of this compound are available in the public domain.

Data Tables of Antimicrobial and Antiviral Activity

As no experimental data has been published, data tables cannot be generated.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.in These calculations provide fundamental insights into a compound's stability, reactivity, and spectroscopic properties. For indole (B1671886) derivatives, DFT studies, often using the B3LYP functional, are employed to determine optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. niscpr.res.intsijournals.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov In a typical MEP map for an indole derivative, negative potential (red/yellow) is often localized around the oxygen and nitrogen atoms, indicating them as sites for electrophilic attack, while positive potential (blue) is found around the hydrogen atoms. nih.gov

Table 1: Representative DFT-Calculated Properties for Indole Derivatives (Note: Data is illustrative based on typical findings for related indole structures and not specific to 2-(6-Benzyloxy-1H-indol-3-yl)-ethanol)

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -5.0 to -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability sigmaaldrich.com |

| Dipole Moment | ~ 2.0 to 4.0 Debye | Measures overall polarity of the molecule |

| MEP Negative Regions | Oxygen (benzyloxy, ethanol), Indole Nitrogen | Sites for electrophilic attack and hydrogen bonding |

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For indole derivatives, docking studies have been performed against a wide range of targets, including enzymes like monoamine oxidase (MAO) and protein kinases, as well as receptors involved in cancer and neurodegenerative diseases. nih.govnih.gov

In a typical docking study, the ligand, this compound, would be placed into the binding site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower energy values indicating more favorable binding. ukm.my Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ukm.my For instance, the hydroxyl group of the ethanol (B145695) moiety and the oxygen of the benzyloxy group could act as hydrogen bond donors or acceptors, while the aromatic indole and benzyl (B1604629) rings can form hydrophobic and π-stacking interactions.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into its stability and conformational changes. nih.gov

Table 2: Illustrative Molecular Docking Results for Indole Derivatives Against Various Targets (Note: This data is exemplary from studies on various indole derivatives to show typical binding energies and interactions.)

| Target Protein | Example Ligand Type | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Benzyloxy Chalcones | -8.0 to -9.5 | Tyr435, Gln206 |

| B-cell lymphoma 2 (Bcl-2) | Genistein/Aspirin Hybrids | -9.3 to -10.1 | Arg105, Tyr101 japsonline.com |

| DNA Gyrase | Indole Amide Derivatives | -7.5 to -8.9 | Asp73, Gly77 |

| Acetylcholinesterase (AChE) | Pyrazole Derivatives | -9.0 to -11.0 | Trp84, Tyr334 mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a robust QSAR model, the potency of new, unsynthesized compounds can be predicted. These models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific target. Studies on indole analogues have successfully used QSAR to model inhibitory activity against targets like MAO, with predictive r² values indicating good model reliability. nih.gov The models often reveal that steric and electrostatic fields, as well as hydrophobic features, are critical for activity. nih.govnih.gov For example, a CoMFA (Comparative Molecular Field Analysis) study on MAO inhibitors revealed that the contributions of steric and electrostatic fields were significant for the interaction between the inhibitors and the enzyme. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric/Topological | Molecular Weight, Molecular Volume, Wiener Index | Relates to the size and shape of the molecule, affecting receptor fit. |

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Crucial for membrane permeability and binding to hydrophobic pockets. |

| 3D Fields (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | Provides a 3D map of favorable and unfavorable regions for interaction. nih.gov |

Predictive Modeling of In Vitro and Preclinical ADME Properties

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME models are now essential tools in early-stage drug discovery to predict a compound's pharmacokinetic profile and flag potential liabilities. nih.govmdpi.com

For this compound, predictive models can estimate a range of crucial properties. Lipinski's "Rule of Five" is a commonly used filter to assess drug-likeness based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. mdpi.com Online tools like SwissADME can predict these properties along with others such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. nih.gov For example, in silico studies on other indole derivatives have predicted good intestinal absorption and metabolism by CYP enzymes. researchgate.net

Microsomal stability, which indicates how quickly a compound is metabolized by liver enzymes, is another critical parameter. While experimental data is the gold standard, computational models can offer predictions. Studies on other heterocyclic compounds have shown that it is possible to build predictive models for metabolic stability, which can guide the chemical modification of new compounds to improve their half-life.

Table 4: Predicted ADME Properties for a Representative Indole Derivative (Note: These values are illustrative, based on in silico predictions for structurally related compounds, and are not specific experimental data for this compound.)

| ADME Parameter | Predicted Property/Value | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 267.33 g/mol | Compliant with Lipinski's Rule (<500). |

| LogP | ~2.5 - 3.5 | Indicates good lipophilicity, compliant with Lipinski's Rule (<5). |

| Hydrogen Bond Donors | 2 (OH, NH) | Compliant with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 2 (two O atoms) | Compliant with Lipinski's Rule (≤10). |

| Gastrointestinal (GI) Absorption | High (Predicted) | Suggests good potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Yes/No (Varies by model) | Determines potential for CNS activity. |

| CYP450 Inhibition | Predicted inhibitor of some isoforms (e.g., CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (e.g., ESI-MS-MS, ESI-TOF-MS) for Metabolite Identification and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "2-(6-Benzyloxy-1H-indol-3-yl)-ethanol". Techniques such as Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS-MS) and ESI-Time-of-Flight Mass Spectrometry (ESI-TOF-MS) offer high sensitivity and mass accuracy, enabling precise molecular weight determination and elemental composition assignment.

In a typical ESI-MS experiment conducted in positive ion mode, the molecule would be detected as a protonated species, [M+H]⁺. HRMS can determine the mass of this ion with an accuracy in the low ppm range, which allows for the unambiguous calculation of its elemental formula (C₁₇H₁₈NO₂ for the [M+H]⁺ ion). This capability is fundamental for confirming the identity of the compound in synthetic reaction mixtures or for identifying it in complex biological matrices.

Tandem mass spectrometry (MS-MS) provides detailed structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern is characteristic of the molecule's structure. For "this compound," key fragmentation pathways would involve the cleavage of its most labile bonds. nih.govlibretexts.org

Key Expected Fragmentation Pathways:

Loss of the benzyl (B1604629) group: A prominent fragmentation would be the cleavage of the benzylic ether bond, leading to the loss of a neutral tropylium (B1234903) ion precursor (C₇H₇•) or a benzyl radical, resulting in a significant fragment ion.

Cleavage of the ethanol (B145695) side chain: Alpha-cleavage next to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org This could involve the loss of a CH₂OH radical.

Loss of water: Dehydration from the ethanol side chain is another expected fragmentation, leading to an [M+H-H₂O]⁺ ion. libretexts.org

These fragmentation patterns are crucial for metabolite identification. For instance, if the compound undergoes metabolic hydroxylation on the benzene (B151609) ring, the resulting metabolite will have a mass 16 Da higher than the parent compound. The MS-MS spectrum of this metabolite would show fragments corresponding to the intact indole-ethanol core but with a hydroxylated benzyl fragment, confirming the site of modification. Similarly, monitoring the appearance of the [M+H]⁺ ion and the disappearance of starting material ions by LC-MS allows for real-time tracking of synthetic reaction progress. nih.gov

Table 1: Predicted HRMS Data and Fragmentation for this compound This table is based on theoretical calculations and known fragmentation patterns for similar functional groups.

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Likely Fragmentation Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₁₈NO₂ | 268.1338 | Protonated molecule |

| [M+H - C₇H₇]⁺ | C₁₀H₁₁NO₂ | 177.0763 | Loss of benzyl group |

| [M+H - H₂O]⁺ | C₁₇H₁₆N | 246.1283 | Loss of water from ethanol side chain |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HMBC, HSQC, COSY) for Complex Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons hmdb.caresearchgate.net, multi-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and understanding the molecule's conformation. researchgate.netmdpi.com

For "this compound," 2D NMR experiments like COSY, HSQC, and HMBC are used to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the two CH₂ groups in the ethanol side chain (H-α and H-β) and identify coupled protons within the indole (B1671886) and benzene rings, helping to trace the connectivity through the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). It allows for the definitive assignment of carbon signals based on the already assigned proton signals, or vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. It is critical for connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzylic CH₂ protons of the benzyloxy group to the C-6 carbon of the indole ring, confirming the ether linkage. It would also connect the ethanol side chain protons (H-α) to the C-2 and C-3 carbons of the indole ring, confirming the point of attachment. researchgate.net

Conformational analysis can be performed using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space, regardless of whether they are bonded. mdpi.comresearchgate.net A NOESY experiment could reveal spatial proximity between protons of the benzyloxy group and protons on the indole ring, providing insights into the preferred rotational conformation (conformer) of the benzyloxy group relative to the indole core in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound Values are estimated based on data for indole-3-ethanol, 2-benzyloxyethanol, and general indole derivatives. Actual values may vary depending on solvent and concentration. researchgate.netrsc.orgchemicalbook.com

| Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| Indole N-H | ¹H | ~8.0-8.2 (broad s) | - | C-2, C-7a |

| Indole C-2 | ¹H/¹³C | ~7.0-7.2 (s) | ~123-125 | C-3, C-3a, C-7a |

| Indole C-3 | ¹³C | - | ~112-114 | - |

| Indole C-4 | ¹H/¹³C | ~7.3-7.5 (d) | ~120-122 | C-5, C-6, C-7a |

| Indole C-5 | ¹H/¹³C | ~6.7-6.9 (dd) | ~111-113 | C-4, C-6, C-7 |

| Indole C-6 | ¹³C | - | ~155-157 | - |

| Indole C-7 | ¹H/¹³C | ~6.8-7.0 (d) | ~101-103 | C-5, C-6, C-7a |

| Ethanol CH₂ (α) | ¹H/¹³C | ~2.9-3.1 (t) | ~28-30 | C-2, C-3 |

| Ethanol CH₂ (β) | ¹H/¹³C | ~3.7-3.9 (t) | ~61-63 | C-α |

| Benzyl CH₂ | ¹H/¹³C | ~5.0-5.2 (s) | ~70-72 | C-6 (indole), C-1' (benzyl) |

| Benzyl C-1' | ¹³C | - | ~137-139 | - |

| Benzyl C-2'/6' | ¹H/¹³C | ~7.3-7.5 (d) | ~127-129 | C-4', C-1' |

| Benzyl C-3'/5' | ¹H/¹³C | ~7.3-7.5 (t) | ~128-130 | C-1', C-5' |

X-ray Crystallography for Solid-State Structure Determination, Absolute Stereochemistry, and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise location of each atom, yielding accurate bond lengths, bond angles, and torsional angles.

For "this compound," a crystal structure would unambiguously confirm its molecular connectivity. More importantly, it would reveal the molecule's solid-state conformation and how individual molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. mdpi.comrsc.org Understanding these interactions is crucial for crystal engineering and predicting physical properties like melting point and solubility. nih.gov

Potential Intermolecular Interactions:

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonding. The hydroxyl group (-OH) of the ethanol side chain can act as a hydrogen bond donor, while the oxygen of the benzyloxy group and the nitrogen of the indole ring can act as acceptors. The indole N-H group can also serve as a hydrogen bond donor. These interactions can lead to the formation of complex one-, two-, or three-dimensional networks.

π-π Stacking: The electron-rich indole ring and the benzene ring of the benzyloxy group are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings stack face-to-face or in an offset fashion, are a significant cohesive force in the crystal packing of many aromatic compounds. nih.govresearchgate.net

C-H···π Interactions: The C-H bonds of the ethanol and benzyl methylene (B1212753) groups can interact with the electron clouds of the aromatic rings, further stabilizing the crystal structure. nih.gov

If a chiral analogue of the compound were synthesized, X-ray crystallography could be used to determine its absolute stereochemistry without ambiguity, provided a suitable crystal can be grown.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral analogues are studied)

The parent compound "this compound" is achiral. However, if a stereocenter were introduced, for instance by creating a chiral alcohol at the β-position of the side chain, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would become essential for assigning the absolute configuration of the resulting enantiomers. researchgate.net

Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): This technique measures CD in the UV-Visible region, where electronic transitions occur. The indole and benzene rings are strong chromophores. In a chiral analogue, the electronic transitions of these chromophores would give rise to characteristic CD signals, known as Cotton effects. The spatial arrangement of these two chromophores can lead to through-space electronic coupling, resulting in a "bisignate" or "exciton-coupled" CD spectrum. The sign of this exciton (B1674681) couplet can often be directly related to the absolute stereochemistry of the molecule. chiralabsxl.com An ECD dataset can serve as a reference for the unambiguous stereochemical assignment of new, related compounds. nih.gov

Vibrational Circular Dichroism (VCD): This technique measures CD in the infrared region, corresponding to vibrational transitions. VCD is particularly powerful for determining the absolute configuration of molecules without strong UV chromophores or where ECD is inconclusive. The VCD spectrum provides a rich fingerprint of the molecule's 3D structure and chirality. researchgate.net

For a new chiral analogue of "this compound," the typical workflow would involve measuring the experimental CD or VCD spectrum and comparing it to spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A match between the experimental and calculated spectrum allows for a confident assignment of the absolute configuration. chiralabsxl.comuni-muenchen.de

Design, Synthesis, and Biological Evaluation of Advanced Derivatives and Analogues

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecular structures with significantly different core frameworks. nih.gov This approach is particularly valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming metabolic liabilities of a lead compound. Bioisosteric replacement, a related concept, involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity.

In the context of the 6-benzyloxyindole (B15660) scaffold, one could envision several scaffold hopping strategies. For instance, the indole (B1671886) core could be replaced with other bicyclic heteroaromatics such as indazole, benzimidazole, or azaindole. A notable example in the literature demonstrates the successful application of scaffold hopping from an indole to an indazole core, which transformed a series of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. uni-marburg.demolaid.com This highlights the potential of such a strategy to modulate the target selectivity of indole-based compounds.

Bioisosteric replacement can be applied to various parts of the 2-(6-Benzyloxy-1H-indol-3-yl)-ethanol molecule. The benzyloxy group, for example, could be replaced with other substituted phenyl rings or different aromatic systems to explore interactions with specific binding pockets. The ether linkage is another point for modification, where replacement with a thioether, amine, or amide could alter the compound's electronic properties and hydrogen bonding capacity.

Table 1: Potential Scaffold Hopping and Bioisosteric Replacements for this compound

| Original Moiety | Potential Replacement(s) | Rationale for Replacement |

| Indole Core | Indazole, Benzimidazole, Azaindole | Alteration of H-bond donor/acceptor pattern, modulation of electronic properties, novel intellectual property. |

| Benzyl (B1604629) Group | Pyridyl, Thienyl, Furanoyl | Introduction of heteroatoms for improved solubility and potential new interactions. |

| Ether Linkage | Thioether, Amine, Sulfonamide | Modification of flexibility, polarity, and metabolic stability. |

| Ethanol (B145695) Side Chain | Ethylamine, Acetic Acid, Propanol | Exploration of different interactions with the target protein and modification of pharmacokinetic properties. |

This table presents hypothetical replacements based on common medicinal chemistry strategies, as direct research on scaffold hopping of this compound is not extensively published.

Exploration of Hybrid Molecules and Conjugates for Multitargeting Approaches

Chronic and complex diseases often involve multiple biological pathways. Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, are designed to interact with multiple targets simultaneously. This multitarget approach can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance.

The 6-benzyloxyindole scaffold is a versatile platform for the development of hybrid molecules. For instance, the ethanol side chain could be functionalized and linked to another pharmacophore known to be active against a complementary target. While specific examples of hybrid molecules derived directly from this compound are not prominent in the literature, the parent compound, 6-benzyloxyindole, has been utilized in the synthesis of various biologically active compounds, suggesting its suitability as a core for such designs.

Table 2: Hypothetical Hybrid Molecules Based on the 6-Benzyloxyindole Scaffold

| Pharmacophore 1 (from core structure) | Pharmacophore 2 (Conjugated Moiety) | Potential Therapeutic Area | Design Rationale |

| 6-Benzyloxy-1H-indol-3-yl | A known kinase inhibitor moiety | Oncology | To create a dual-action anticancer agent targeting multiple signaling pathways. |

| 6-Benzyloxy-1H-indol-3-yl | A cholinesterase inhibitor fragment | Neurodegenerative Diseases | To develop a multitarget agent for Alzheimer's disease by combining a novel scaffold with a known therapeutic agent. |

| 6-Benzyloxy-1H-indol-3-yl | An antimicrobial agent | Infectious Diseases | To overcome drug resistance by targeting multiple bacterial pathways. |

This table is illustrative and presents potential hybrid molecule strategies. The synthesis and evaluation of such molecules would require dedicated research efforts.

Development of Chemical Probes for Target Identification and Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target. They are invaluable tools for elucidating the biological function of proteins and for validating them as potential drug targets. An effective chemical probe is typically potent, selective, and cell-permeable.

Developing a chemical probe from this compound would involve modifying the molecule to incorporate a reactive group for covalent labeling or an affinity tag (like biotin (B1667282) or a fluorescent dye) for pull-down experiments and visualization. The ethanol side chain is a prime location for such modifications, as it can be derivatized without significantly altering the core structure's binding properties.

For example, the hydroxyl group of the ethanol side chain could be converted into an azide (B81097) or an alkyne for "click chemistry" ligation to a reporter tag. Alternatively, a photo-reactive group could be introduced to enable photo-affinity labeling, which allows for the covalent capture of the target protein upon UV irradiation.

Table 3: Strategies for Developing Chemical Probes from this compound

| Probe Type | Modification Strategy | Application |

| Affinity-Based Probe | Attachment of a biotin tag to the ethanol side chain via a linker. | Target identification through streptavidin-based pull-down assays. |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the ethanol side chain. | Visualization of target localization within cells using fluorescence microscopy. |

| Photo-Affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone) into the molecule. | Covalent labeling and identification of the direct binding partner(s). |

This table outlines general approaches for the development of chemical probes. The successful design and application of such probes would depend on the specific biological target of interest.

Future Perspectives and Research Challenges

Identification of Novel Biological Targets through High-Throughput Screening Initiatives